The total synthesis of (-)-Erinacine E has been a subject of research due to its complex structure. Watanabe and Nakada reported a total synthesis involving 39 steps with a total yield of 0.9%. This multi-step process is indicative of the challenges associated with synthesizing such complex natural products. The synthesis typically involves intricate organic reactions, including cyclizations and functional group transformations, to construct the cyathane core and the sugar moiety integral to its structure .
A notable approach to synthesizing (-)-Erinacine E includes biomimetic strategies that mimic natural biosynthetic pathways. For instance, an intramolecular aldol reaction was identified as a crucial step in one synthetic route, which was driven by the rational design of a benzoyl group migration .
The molecular structure of (-)-Erinacine E features a unique bicyclic framework characteristic of cyathane derivatives. It possesses multiple stereocenters and includes a sugar moiety that contributes to its biological activity. The structural elucidation has been accomplished through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography .
Key structural features include:
(-)-Erinacine E undergoes various chemical reactions that are essential for its biological activity and potential therapeutic applications. One significant aspect is its interaction with receptors in the nervous system, particularly as an agonist for the kappa opioid receptor, which may mediate some of its neuroprotective effects .
Additionally, it has been shown that (-)-Erinacine E can be transformed into other biologically active compounds through biotransformation processes involving microorganisms. For example, certain fungi can convert (-)-Erinacine E into new analogs, demonstrating its reactivity and potential for modification in pharmacological contexts .
The mechanism of action of (-)-Erinacine E primarily involves the stimulation of nerve growth factor synthesis. This action is crucial for neuronal survival and differentiation. Research indicates that (-)-Erinacine E activates signaling pathways associated with neurotrophic factors, enhancing neuronal resilience against stressors such as oxidative damage .
In vitro studies have demonstrated that exposure to (-)-Erinacine E leads to increased secretion of nerve growth factor from astroglial cells, suggesting a direct role in promoting neuronal health and potentially mitigating neurodegenerative processes .
(-)-Erinacine E exhibits several notable physical and chemical properties:
These properties influence its extraction methods from Hericium erinaceus as well as its formulation in potential therapeutic applications.
The applications of (-)-Erinacine E are primarily rooted in its neuroprotective properties:
(-)-Erinacine E is a bioactive cyathane-type diterpenoid exclusively biosynthesized by fungi within the genus Hericium (Basidiomycota, Agaricomycetes). This genus comprises phylogenetically related species including Hericium erinaceus (lion’s mane mushroom), Hericium coralloides (coral tooth fungus), and Hericium americanum (bear’s head). Among these, Hericium erinaceus constitutes the primary source of (-)-erinacine E, where it is localized almost entirely within the vegetative mycelial network rather than the fruiting bodies [2] [3] [9]. Chemotaxonomic analyses confirm that Hericium erinaceus strains exhibit significantly higher (-)-erinacine E production compared to other Hericium species, though trace quantities have been detected in submerged mycelial cultures of Hericium coralloides [9]. The compound is absent in taxonomically distant medicinal mushrooms (e.g., Ganoderma spp., Cordyceps spp.), highlighting the evolutionary specialization of cyathane diterpenoid biosynthesis within this genus [3] [7].
Table 1: Distribution of (-)-Erinacine E Across Hericium Species
Species | Tissue Type | Detection Status | Relative Abundance |
---|---|---|---|
Hericium erinaceus | Mycelium | Consistent | ++++ (High) |
Hericium erinaceus | Fruiting Body | Not Detected | - |
Hericium coralloides | Mycelium | Intermittent | + (Low) |
Hericium americanum | Mycelium | Not Reported | ? (Unknown) |
The biosynthesis of (-)-erinacine E follows the cyathane diterpenoid backbone assembly pathway, initiated by the cyclization of geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by a diterpene synthase (EriE), forming the characteristic cyathane core structure (cyatha-3,12-diene) [1] [2]. (-)-Erinacine E arises via a specific oxidative branch pathway:
The genes encoding these enzymes reside within the eri biosynthetic gene cluster (BGC), spanning approximately 20 kb. This cluster includes genes for GGPP synthase (eriE), multiple cytochrome P450s (eriA, eriC, eriI), FAD oxidoreductases (eriM, eriK, eriN), NAD(P)H-dependent reductases (eriB, eriH, eriO, eriP), and transporters (eriD) [2] [8]. Heterologous expression of the core eri cluster (including eriE, eriM, and specific P450s) in Saccharomyces cerevisiae successfully reconstitutes the pathway up to erinacine Q and its derivatives, supporting the enzymatic assignments [1].
Table 2: Key Enzymes in the Proposed (-)-Erinacine E Biosynthetic Pathway
Enzyme Gene (Designation) | Enzyme Type | Function in (-)-Erinacine E Pathway | Evidence |
---|---|---|---|
eriE | Diterpene synthase | Cyclizes GGPP to cyatha-3,12-diene | Heterologous expression [1] |
eriM | FAD-dependent oxidase | Oxidizes cyatha-3,12-diene to erinacine Q | Gene knockout, metabolite loss [1] [2] |
eriI or eriC (putative) | Cytochrome P450 | Hydroxylates erinacine Q at C-6 | Cluster homology, analog studies [2] [8] |
N/A | Non-enzymatic | Rearrangement to form α,β-unsaturated ketone | Chemical analysis [1] |
(-)-Erinacine E accumulation in Hericium erinaceus mycelia is highly responsive to environmental factors and nutrient composition, offering significant levers for bioprocess optimization:
Table 3: Impact of Substrate and Process Parameters on Erinacine Production
Factor | Condition Favoring High Erinacine Yield | Observed Effect on Pathway/Output |
---|---|---|
Nitrogen Source | Organic (Yeast extract, peptone, lactalbumin) | ↑ Overall erinacine titers (incl. C, A, S); ↓ Erinacine Q |
Carbon Source | Complex (Oatmeal homogenate) | ↑ Biomass & erinacine titers |
Strain Type | Wild isolate (e.g., HeG) | ↑ Erinacine A content >42 mg/g DW; infer high (-)-E potential |
Culture Type | Submerged liquid fermentation | Essential for mycelial biomass & metabolite production |
Fermentation Duration | 12–21 days | Peak production in late log/early stationary phase |
Scale | Industrial bioreactors (up to 20-ton) | Proven scalability of erinacine A production [8] |
While (-)-erinacine E is predominantly associated with Hericium erinaceus, its occurrence and abundance exhibit marked interspecific and intrastrain variability:
Consequently, strain selection within Hericium erinaceus, coupled with optimized cultivation, represents the most viable strategy for accessing (-)-erinacine E, rather than exploitation of other Hericium species.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: